molecular formula C6H6N2O2 B096847 3-Methyl-2-nitropyridine CAS No. 18368-73-5

3-Methyl-2-nitropyridine

Cat. No. B096847
CAS RN: 18368-73-5
M. Wt: 138.12 g/mol
InChI Key: NNHSGPKSSZLCGT-UHFFFAOYSA-N
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Description

3-Methyl-2-nitropyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring. The pyridine ring is a heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon atoms. The methyl group (-CH3) and the nitro group on the pyridine ring influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 3-nitropyridines can be achieved through the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia. This process yields alkyl- or aryl-substituted 3-nitropyridines with moderate to high yields, particularly when enamines derived from ketones are used. The reaction mechanism involves competitive ring transformations, as evidenced by deuterium-labeled experiments . Additionally, regioselective synthesis of 2-substituted 3-nitropyridines can be accomplished by a one-pot reaction of substituted 1-methyl-3,5-dinitro-2-pyridones with ketones and ammonia, proceeding via an addition-addition-elimination-elimination mechanism .

Molecular Structure Analysis

Quantum chemical calculations using density functional theory (DFT) have been employed to study the energy and molecular structure of nitropyridine derivatives. For instance, 2-amino-3-methyl-5-nitropyridine has been analyzed using various basis sets, with the optimized geometry and vibrational analysis being carried out using the B3LYP/cc-pVTZ basis set. The molecular structures of other nitropyridine derivatives have also been determined using DFT and compared to X-ray crystallographic data .

Chemical Reactions Analysis

The reactivity of 3-methyl-2-nitropyridine and its derivatives can be influenced by the presence of substituents on the pyridine ring. For example, the introduction of a methyl group adjacent to the carboxamide function can enhance the anticoccidial activity of methyl-nitropyridinecarboxamides . The chemical behavior of these compounds is also affected by intramolecular charge transfer and hyperconjugative interactions, which can be investigated through natural bonding orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-2-nitropyridine derivatives can be elucidated through vibrational spectroscopic studies, such as FT-IR and FT-Raman, as well as NBO analysis and molecular electrostatic potential (MEP) surface mapping. These studies provide insights into the conformational stability, bond strength, charge density distribution, and sites of chemical reactivity. The HOMO-LUMO gap determined by quantum chemical calculations can indicate the electron-donating and electron-accepting abilities of the molecules . Additionally, the spectroscopic behavior in the solid state can be studied through X-ray diffraction and various spectroscopic techniques, revealing information about molecular interactions and proton transfer dynamics .

Scientific Research Applications

Vibrational Spectral Studies and Molecular Analysis

  • Studies on derivatives of 3-Methyl-2-nitropyridine, like 2-hydroxy-4-methyl-3-nitropyridine, have provided insights into their conformational stability and vibrational characteristics. These compounds' molecular stability and bond strength were investigated, revealing information about charge transfer and chemical reactivity sites (Balachandran, Lakshmi, & Janaki, 2012).

Spectroscopic and Chemical Structure Analysis

  • Vibrational spectroscopy, including FT-IR and FT-Raman studies, along with molecular electrostatic potential surface analysis, have been conducted on similar compounds like 3-hydroxy-6-methyl-2-nitropyridine. These analyses provide a deeper understanding of the molecular structure, stability, and electronic properties (Karnan, Balachandran, & Murugan, 2012).

Applications in Organic Synthesis

  • 3-Nitropyridine, closely related to 3-Methyl-2-nitropyridine, has been used in organic synthesis, showing high regioselectivity in reactions with ammonia or alkylamines. This demonstrates its potential as a precursor for various organic compounds (Bakke & Svensen, 2001).

Nonlinear Optics Characterization

  • 3-Methyl-4-nitropyridine-1-oxide, a variant of 3-Methyl-2-nitropyridine, exhibits significant nonlinear optical behavior, particularly in second-harmonic generation. Its crystal quality and optical performance have been investigated, showing potential applications in optoelectronics (Andreazza et al., 1990).

Development of Fluorescent Probes

  • Derivatives of 3-Methyl-2-nitropyridine have been used to develop fluorescent probes for detecting specific metal ions like Fe3+ and Hg2+ in aqueous media. This showcases their potential in environmental monitoring and biological applications (Singh, Thakur, Raj, & Pandey, 2020).

Synthesis of Anticancer Drug Intermediates

  • Compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, have been synthesized from derivatives of 3-Methyl-2-nitropyridine, indicating its role in medicinal chemistry (Zhang, Lai, Feng, & Xu, 2019).

Biotransformation Studies

Anticoccidial Activity

Safety And Hazards

3-Methyl-2-nitropyridine is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

One of the retrieved papers mentions that some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, showed remarkable fluorescent properties . This suggests potential future directions in the exploration of the fluorescent properties of these compounds for various applications.

properties

IUPAC Name

3-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSGPKSSZLCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340357
Record name 3-Methyl-2-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-nitropyridine

CAS RN

18368-73-5
Record name 3-Methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-nitropyridine
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Synthesis routes and methods

Procedure details

In Scheme 1, step a, chloro-nitropyridine 1 is added in portions to an alkali metal salt of a malonic acid diester in excess malonic diester, such as for example the sodium, potassium or lithium salt of the malonic acid diester in an excess of the malonic acid diester, such as for example diethyl malonate or dimethyl malonate, at a temperature of about 50° C. to about 70° C. The alkali metal salt of the malonic acid diester may be prepared, for example, by adding an alkali metal, such as for example sodium metal, to an excess of the malonic acid diester as is well known to one skilled in the art. After about three hours at about 50° C. to about 70° C., the mixture is allowed to stand at ambient temperature for about 12 to about 24 hours. If the reaction is incomplete, the mixture is heated to about 80° C. for about 2 hours to about 4 hours, then concentrated to remove excess malonic acid diester, and then treated with a concentrated mineral acid such as for example hydrochloric acid or sulfuric acid and water. The mixture is heated at about 100° C. to about 110° C. for about 5 hours to about 9 hours to effect decarboxylation. After standing about 12 to about 24 hours at ambient temperature the mixture is washed with a suitable solvent, such as for example ethyl ether and ethyl acetate, basified to about pH 8 to about pH 9 with an alkali metal hydroxide, such as for example sodium hydroxide or potassium hydroxide, and extracted with a suitable organic solvent, such as for example ethyl acetate. The organic extract is filtered and concentrated under reduced pressure to afford the desired methyl-nitropyridine 2. Preparation of 2 by this “step a” procedure is referred to as a “two step, one pot synthesis”.
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malonic acid diester
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malonic acid diester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-nitropyridine
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3-Methyl-2-nitropyridine
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3-Methyl-2-nitropyridine
Reactant of Route 6
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Citations

For This Compound
7
Citations
N Malik, C Solbach, W Voelter… - Journal of radioanalytical …, 2010 - akjournals.com
… In summary, 3-methoxy-2-nitropyridine and 3-methyl2-nitropyridine can efficiently be substituted by [18F]fluoride at reaction temperatures [100 C within a reaction time between 10 and …
Number of citations: 22 akjournals.com
N Malik, B Zlatopolskiy, C Solbach, HJ Machulla… - 2011 - Soc Nuclear Med
… Results In case of 3-methoxy-2-nitropyridine and 3-methyl-2-nitropyridine, RCYs were 88-91% at 140C at 30min. For 3-methoxy-6-methyl-2-nitropyridine, RCY of 81±1% (30min) was …
Number of citations: 2 jnm.snmjournals.org
N Malik, W Voelter, HJ Machulla… - … of Radioanalytical and …, 2011 - akjournals.com
… It may be attributed to unknown side-reactions as observed earlier [10] in methyl substituted nitrobenzaldehydes and 3-methyl-2-nitropyridine. The results suggested that 13C-chemical …
Number of citations: 12 akjournals.com
M Dakkouri, V Typke - Structural chemistry, 2013 - Springer
HF, B3LYP, and MP2 wave functions in combination with Pople 6-31, 6-311 augmented with polarization functions on all atoms and Dunning double- and triple-zeta basis sets have …
Number of citations: 6 link.springer.com
F Zhang, S Zhang, XF Duan - Organic letters, 2012 - ACS Publications
… Interestingly, 3-methyl-2-nitropyridine N-oxide (1d) underwent sterically hindered arylation and alkenylation smoothly without any competitive deprotonation or addition at the 6-position (…
Number of citations: 21 pubs.acs.org
N Malik - 2011 - ub01.uni-tuebingen.de
[18F]fluoride is easily produced at medical cyclotrons in very high yields and without addition of carrier. Therefore, [18F]-labelled tracers can be synthesized with high specific activities. …
Number of citations: 3 ub01.uni-tuebingen.de
JT Kuethe - Tetrahedron, 2019 - Elsevier
… Commercially available chemicals were purchased from Sigma Aldrich (aldehydes, THF, TBAF, and Hünigs base) or Combi Blocks (4-nitro-3-methylpyridine 35, 3-methyl-2 nitropyridine …
Number of citations: 3 www.sciencedirect.com

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